molecular formula C15H13N3OS2 B12744033 2-Propen-1-one, 3-(5-amino-2-(2-thienyl)-1,3,4-thiadiazol-3(2H)-yl)-1-phenyl- CAS No. 125810-86-8

2-Propen-1-one, 3-(5-amino-2-(2-thienyl)-1,3,4-thiadiazol-3(2H)-yl)-1-phenyl-

Cat. No.: B12744033
CAS No.: 125810-86-8
M. Wt: 315.4 g/mol
InChI Key: SZJMMBQBSOMLQG-CMDGGOBGSA-N
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Description

2-Propen-1-one, 3-(5-amino-2-(2-thienyl)-1,3,4-thiadiazol-3(2H)-yl)-1-phenyl- is a complex organic compound that features a thiadiazole ring, a thienyl group, and a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 3-(5-amino-2-(2-thienyl)-1,3,4-thiadiazol-3(2H)-yl)-1-phenyl- typically involves multi-step organic reactions. One common method includes the formation of the thiadiazole ring through cyclization reactions involving thiosemicarbazides and appropriate aldehydes or ketones. The propenone moiety can be introduced via aldol condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the propenone moiety, converting it to the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

The compound may exhibit biological activity, such as antimicrobial or anticancer properties, due to the presence of the thiadiazole ring, which is known for its bioactivity.

Medicine

Industry

In materials science, the compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-Propen-1-one, 3-(5-amino-2-(2-thienyl)-1,3,4-thiadiazol-3(2H)-yl)-1-phenyl- exerts its effects would depend on its specific application. For instance, in medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propen-1-one, 3-(5-amino-1,3,4-thiadiazol-2-yl)-1-phenyl-
  • 2-Propen-1-one, 3-(5-amino-2-(2-furyl)-1,3,4-thiadiazol-3(2H)-yl)-1-phenyl-
  • 2-Propen-1-one, 3-(5-amino-2-(2-pyridyl)-1,3,4-thiadiazol-3(2H)-yl)-1-phenyl-

Uniqueness

The presence of the thienyl group in 2-Propen-1-one, 3-(5-amino-2-(2-thienyl)-1,3,4-thiadiazol-3(2H)-yl)-1-phenyl- distinguishes it from other similar compounds, potentially imparting unique electronic properties and reactivity.

Properties

CAS No.

125810-86-8

Molecular Formula

C15H13N3OS2

Molecular Weight

315.4 g/mol

IUPAC Name

(E)-3-(5-amino-2-thiophen-2-yl-2H-1,3,4-thiadiazol-3-yl)-1-phenylprop-2-en-1-one

InChI

InChI=1S/C15H13N3OS2/c16-15-17-18(14(21-15)13-7-4-10-20-13)9-8-12(19)11-5-2-1-3-6-11/h1-10,14H,(H2,16,17)/b9-8+

InChI Key

SZJMMBQBSOMLQG-CMDGGOBGSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/N2C(SC(=N2)N)C3=CC=CS3

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CN2C(SC(=N2)N)C3=CC=CS3

Origin of Product

United States

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